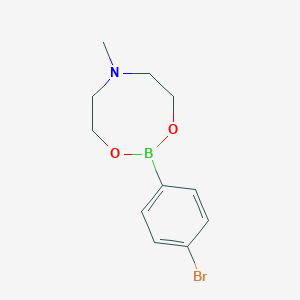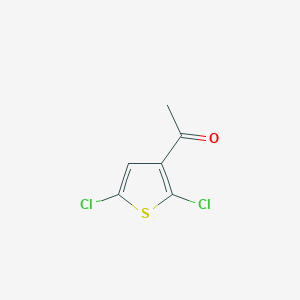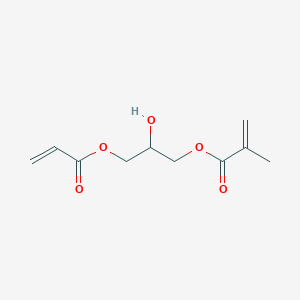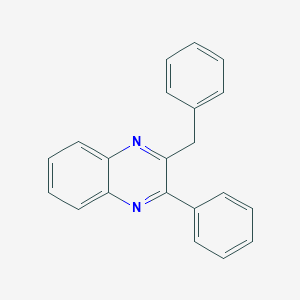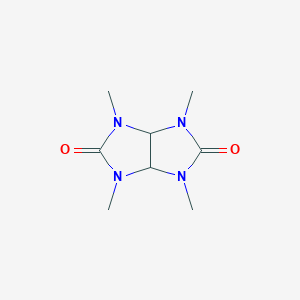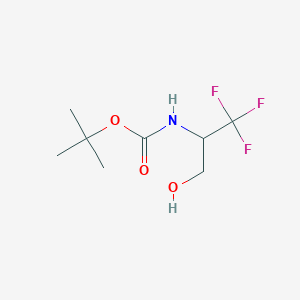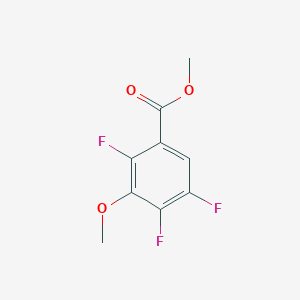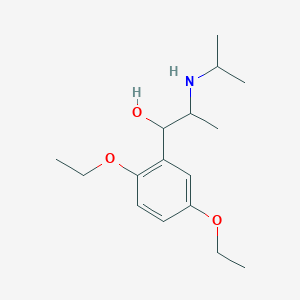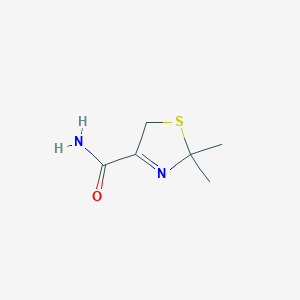
(2S)-2-methoxy-3-octadecoxypropan-1-ol
概要
説明
1-O-オクタデシル-2-O-メチル-sn-グリセロールは、そのユニークな構造と特性で知られている化学化合物です。 これは、ホスファチジルイノシトールエーテル脂質アナログの代謝産物であり、多くの場合、正式名称である2S-メトキシ-3-(オクタデシルオキシ)-1-プロパノールとして呼ばれます 。 この化合物は、室温での固体白色結晶形で、有機溶媒に可溶性であることが特徴です 。 これは、潤滑剤、乳化剤、および安定剤として一般的に使用されます .
準備方法
1-O-オクタデシル-2-O-メチル-sn-グリセロールは、通常、エチレングリコールとオクタデカンオールを原料とする化学合成法によって合成されます 。 合成経路は一般的に以下の手順を含みます。
エステル化: エチレングリコールは、酸性条件下でオクタデカンオールと反応して、エステル中間体を形成します。
メトキシ化: エステル中間体は、メトキシ化を受けて、第2位にメトキシ基を導入します。
工業生産方法は、同様の手順を伴う場合がありますが、大規模生産に最適化されており、コスト効率と効率性を確保しています。
化学反応の分析
1-O-オクタデシル-2-O-メチル-sn-グリセロールは、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するカルボン酸を生成します.
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、アルコール誘導体の生成をもたらします.
これらの反応に使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度と圧力設定が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の試薬と条件に依存します。
科学研究アプリケーション
1-O-オクタデシル-2-O-メチル-sn-グリセロールは、広範囲の科学研究アプリケーションを持っています。
科学的研究の応用
1-O-Octadecyl-2-O-methyl-sn-glycerol has a wide range of scientific research applications:
作用機序
1-O-オクタデシル-2-O-メチル-sn-グリセロールの作用機序は、セリン/スレオニンキナーゼAktのプレクストリンホモロジードメインを標的とすることを含みます 。 この相互作用は、高Akt活性を有する癌細胞においてアポトーシスの誘導をもたらします。 化合物の脂質シグナル伝達経路を調節し、AMP活性化プロテインキナーゼを活性化する能力は、その生物学的効果にさらに貢献しています .
類似化合物の比較
1-O-オクタデシル-2-O-メチル-sn-グリセロールは、次のような他の類似の化合物と比較することができます。
1-O-オクタデシル-2-O-メチル-rac-グリセロール: 構造は似ていますが、立体異性体は異なります。
1-O-オクタデシル-2-O-メチル-sn-グリセロ-3-ホスホリルコリン: 追加のホスホリルコリン基が含まれており、その化学的特性と用途が変化しています.
1-O-オクタデシル-2-O-メチル-sn-グリセロールのユニークさは、Akt経路との特定の相互作用とその癌治療における潜在的な治療用途にあります .
類似化合物との比較
1-O-Octadecyl-2-O-methyl-sn-glycerol can be compared with other similar compounds, such as:
1-O-Octadecyl-2-O-methyl-rac-glycerol: Similar in structure but differs in stereochemistry.
1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine: Contains an additional phosphorylcholine group, altering its chemical properties and applications.
The uniqueness of 1-O-Octadecyl-2-O-methyl-sn-glycerol lies in its specific interaction with the Akt pathway and its potential therapeutic applications in cancer treatment .
特性
IUPAC Name |
(2S)-2-methoxy-3-octadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBOVDKFGDXGCR-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332709 | |
| Record name | AC1LA1HX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83167-59-3 | |
| Record name | AC1LA1HX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?
A: Research indicates that this compound can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.
Q2: What is the role of this compound in influencing uterine contractions?
A: Studies suggest that this compound can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of this compound. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


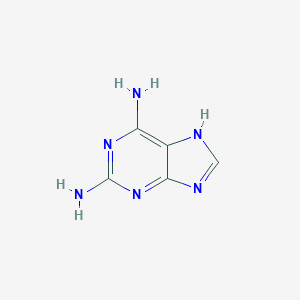
![[2-(furan-2-yl)-1,3-dioxolan-4-yl]methanol](/img/structure/B158962.png)
